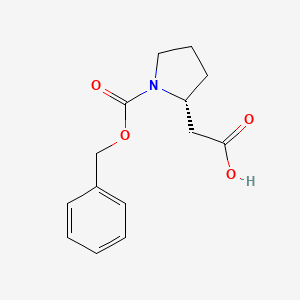
(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction using benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors for improved efficiency and scalability. The use of flow microreactors has been shown to enhance the sustainability and versatility of such processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid can be used in the production of fine chemicals and as an intermediate in the synthesis of various materials.
Mecanismo De Acción
The mechanism of action of ®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but different ring structure.
N-Benzyloxycarbonyl-L-lysine: Another compound featuring the benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
®-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for drug development further highlight its significance.
Propiedades
Número CAS |
61350-64-9 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-[(2R)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m1/s1 |
Clave InChI |
VNCNCAUMHGXGGZ-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


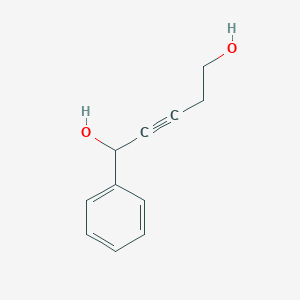
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)

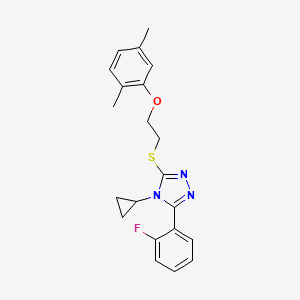
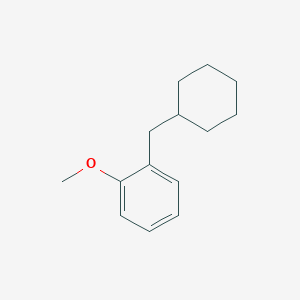
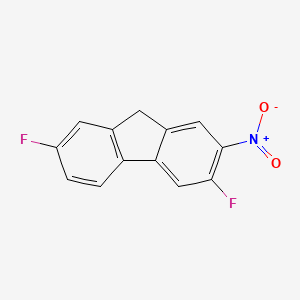
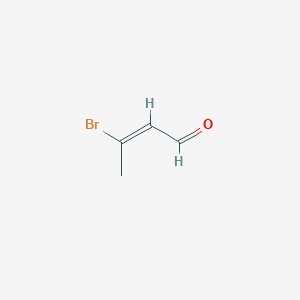
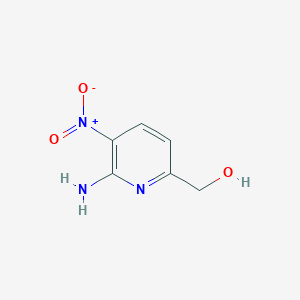
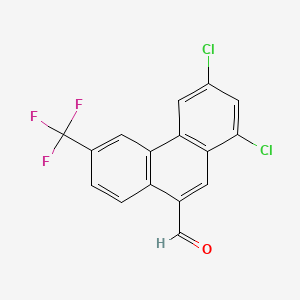
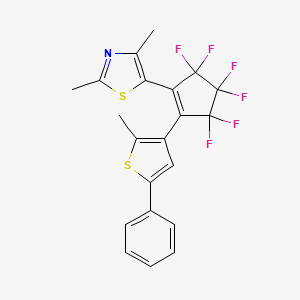
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)

![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)

